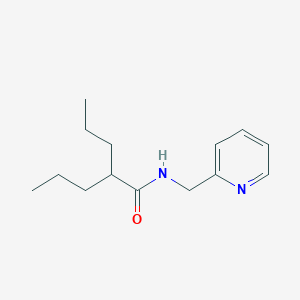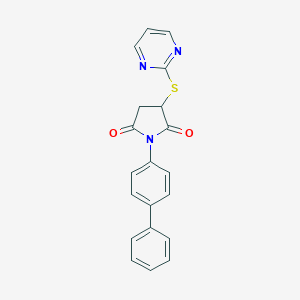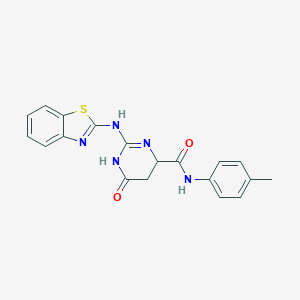
2-propyl-N-(2-pyridinylmethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propyl-N-(2-pyridinylmethyl)pentanamide, also known as PPMP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPMP is a potent inhibitor of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids. Glycosphingolipids are important structural components of cell membranes and have been implicated in a variety of physiological and pathological processes.
作用机制
2-propyl-N-(2-pyridinylmethyl)pentanamide exerts its effects by inhibiting the activity of glucosylceramide synthase, an enzyme that is responsible for the synthesis of glycosphingolipids. By inhibiting this enzyme, 2-propyl-N-(2-pyridinylmethyl)pentanamide reduces the levels of glycosphingolipids in the cell membrane. This, in turn, can lead to changes in cell signaling pathways and alterations in cellular processes such as proliferation and apoptosis.
Biochemical and Physiological Effects:
2-propyl-N-(2-pyridinylmethyl)pentanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-propyl-N-(2-pyridinylmethyl)pentanamide has been shown to decrease the levels of glycosphingolipids, leading to decreased proliferation and increased apoptosis. In animal models of neurodegenerative diseases, 2-propyl-N-(2-pyridinylmethyl)pentanamide has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain. 2-propyl-N-(2-pyridinylmethyl)pentanamide has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
实验室实验的优点和局限性
2-propyl-N-(2-pyridinylmethyl)pentanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature supporting its potential therapeutic applications. However, there are also limitations to the use of 2-propyl-N-(2-pyridinylmethyl)pentanamide in lab experiments. For example, 2-propyl-N-(2-pyridinylmethyl)pentanamide may have off-target effects, leading to unintended consequences. Additionally, the effects of 2-propyl-N-(2-pyridinylmethyl)pentanamide may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 2-propyl-N-(2-pyridinylmethyl)pentanamide. One area of research is the development of more potent and selective inhibitors of glucosylceramide synthase. Another area of research is the investigation of the role of glycosphingolipids in other physiological and pathological processes, such as inflammation and immune function. Finally, there is a need for further preclinical and clinical studies to investigate the potential therapeutic applications of 2-propyl-N-(2-pyridinylmethyl)pentanamide in humans.
合成方法
2-propyl-N-(2-pyridinylmethyl)pentanamide can be synthesized using a variety of methods, including the reaction of 2-pyridinemethanamine with 2-propylpentanoic acid chloride. The resulting product is then purified using column chromatography. Other methods for synthesizing 2-propyl-N-(2-pyridinylmethyl)pentanamide have also been reported in the literature.
科学研究应用
2-propyl-N-(2-pyridinylmethyl)pentanamide has been extensively studied for its potential therapeutic applications. One area of research has focused on the role of glycosphingolipids in cancer. It has been shown that inhibition of glucosylceramide synthase with 2-propyl-N-(2-pyridinylmethyl)pentanamide can lead to decreased proliferation and increased apoptosis in cancer cells. 2-propyl-N-(2-pyridinylmethyl)pentanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, 2-propyl-N-(2-pyridinylmethyl)pentanamide has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
2-propyl-N-(pyridin-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-3-7-12(8-4-2)14(17)16-11-13-9-5-6-10-15-13/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,16,17) |
InChI 键 |
UQFAHDJERLHPCA-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCC1=CC=CC=N1 |
规范 SMILES |
CCCC(CCC)C(=O)NCC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)
![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290251.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)

![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)
